R-BC154 acetate
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Overview
Description
R-BC154 acetate is a selective fluorescent antagonist of the α9β1 integrin. This compound acts as a high-affinity, activation-dependent integrin probe, which is particularly useful for investigating the binding activity of α9β1 and α4β1 integrins .
Preparation Methods
The synthesis of R-BC154 acetate involves a series of steps, including the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is based on a series of N-phenylsulfonyl proline dipeptides . The industrial production methods for this compound are not widely documented, but the laboratory synthesis involves precise reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
R-BC154 acetate undergoes various chemical reactions, primarily involving its interaction with integrins. The compound has shown high affinity for α9β1 integrin (K_i = 12.7 nM) and α4β1 integrin (K_i = 38.0 nM) under Ca2+/Mg2+ conditions in human glioblastoma LN18 cell lines . The major products formed from these reactions are typically the integrin-bound complexes, which are crucial for studying integrin binding activity.
Scientific Research Applications
R-BC154 acetate has several scientific research applications:
Chemistry: It serves as a high-affinity fluorescent probe for studying integrin interactions.
Biology: The compound is used to investigate the binding activity of α9β1 and α4β1 integrins in various cell lines.
Mechanism of Action
R-BC154 acetate exerts its effects by selectively binding to α9β1 and α4β1 integrins. This binding is highly dependent on integrin activation, making it a useful probe for investigating integrin expression and activation on defined cell phenotypes in vivo . The molecular targets of this compound are the α9β1 and α4β1 integrins, which play significant roles in cell adhesion and signaling pathways.
Comparison with Similar Compounds
R-BC154 acetate is unique due to its high affinity and selectivity for α9β1 and α4β1 integrins. Similar compounds include:
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656 These compounds also target integrins but may differ in their specificity, affinity, and applications .
Properties
Molecular Formula |
C57H65N9O15S3 |
---|---|
Molecular Weight |
1212.4 g/mol |
IUPAC Name |
acetic acid;5-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate |
InChI |
InChI=1S/C55H61N9O13S3.C2H4O2/c1-5-60(6-2)38-18-23-44-49(30-38)77-50-31-39(61(7-3)8-4)19-24-45(50)52(44)46-25-22-43(32-51(46)80(73,74)75)78(69,70)56-33-37-34-63(59-58-37)40-29-48(64(35-40)79(71,72)42-14-10-9-11-15-42)53(65)57-47(54(66)67)28-36-16-20-41(21-17-36)76-55(68)62-26-12-13-27-62;1-2(3)4/h9-11,14-25,30-32,34,40,47-48,56H,5-8,12-13,26-29,33,35H2,1-4H3,(H2-,57,65,66,67,73,74,75);1H3,(H,3,4)/t40-,47+,48+;/m1./s1 |
InChI Key |
HZQNIDGYMDDNNP-MOVBADFXSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCC5=CN(N=N5)[C@@H]6C[C@H](N(C6)S(=O)(=O)C7=CC=CC=C7)C(=O)N[C@@H](CC8=CC=C(C=C8)OC(=O)N9CCCC9)C(=O)O)S(=O)(=O)[O-].CC(=O)O |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCC5=CN(N=N5)C6CC(N(C6)S(=O)(=O)C7=CC=CC=C7)C(=O)NC(CC8=CC=C(C=C8)OC(=O)N9CCCC9)C(=O)O)S(=O)(=O)[O-].CC(=O)O |
Origin of Product |
United States |
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